4'-Hydroxy-5,6,7-trimethoxyflavone
Overview
Description
4’-Hydroxy-5,6,7-trimethoxyflavone is a chemical compound with the molecular formula C18H16O6 . It is also known by other names such as 2-(4-Hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one .
Synthesis Analysis
The synthesis of 4’-Hydroxy-5,6,7-trimethoxyflavone has been reported in the literature . The structure of the compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-5,6,7-trimethoxyflavone consists of a benzopyran-4-one ring attached to a 4-hydroxyphenyl group . The benzopyran-4-one ring is further substituted with methoxy groups at positions 5, 6, and 7 .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Hydroxy-5,6,7-trimethoxyflavone are not mentioned in the search results, flavones such as this are known to undergo a variety of reactions. For instance, they can be demethylated, yielding hydroxyflavones .Physical and Chemical Properties Analysis
4’-Hydroxy-5,6,7-trimethoxyflavone has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da .Properties
CAS No. |
6938-18-7 |
---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |
InChI Key |
PJRWXHDCKWSIRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |
6938-18-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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